Ethyl 3-(methylamino)propanoate
Description
Contextualization within the Field of Beta-Amino Esters
Ethyl 3-(methylamino)propanoate is a member of the beta-amino ester class of compounds. These molecules are characterized by an amino group located at the beta-position relative to the carbonyl group of the ester. This structural arrangement imparts unique chemical properties and reactivity, making them valuable precursors in organic synthesis.
Beta-amino esters are fundamental components in the synthesis of a wide array of more complex molecules, including peptides, alkaloids, and other pharmacologically active compounds. A significant area of research involving beta-amino esters is in the development of poly(beta-amino esters) (PBAEs). rug.nlnih.gov These are a class of biodegradable and pH-responsive polymers created through the Michael addition of amines to diacrylates. nih.gov The versatility in the selection of the amine and diacrylate building blocks allows for the creation of a vast library of PBAEs with tunable physicochemical properties. rug.nl
PBAEs have garnered considerable attention for their potential in biomedical applications, such as drug delivery and gene therapy. rug.nlnih.gov Their cationic nature allows them to interact with negatively charged molecules like nucleic acids, facilitating their delivery into cells. nih.gov Furthermore, their biodegradability and pH sensitivity make them suitable for creating smart delivery systems that release their cargo in specific cellular environments, such as the acidic microenvironment of tumors. rug.nlnih.gov
Significance of Amino Acid Derivatives and Related Compounds in Organic Synthesis
Amino acid derivatives, a broad category that includes beta-amino esters like this compound, are of paramount importance in organic synthesis and medicinal chemistry. rug.nl They serve as chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The inherent chirality of many amino acid derivatives makes them invaluable for creating enantiomerically pure compounds, which is often crucial for therapeutic efficacy.
The functional groups present in amino acid derivatives—the amino group and the carboxylic acid or ester group—provide reactive handles for a variety of chemical transformations. This allows for their incorporation into a diverse range of molecular architectures. Their applications extend to the development of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability.
In the realm of materials science, amino acid derivatives are utilized in the creation of novel biomaterials. For instance, they are integral to the synthesis of biocompatible polymers and hydrogels for tissue engineering and regenerative medicine. nih.gov The ability to tailor the properties of these materials by selecting specific amino acid derivatives makes them highly adaptable for various biomedical applications.
Overview of Research Trajectories for this compound
The primary research focus for this compound has been its application as a key intermediate in the synthesis of pharmaceutically active compounds. One of the most prominent examples is its use in the production of Tolafentrine. chemicalbook.com Tolafentrine is a selective inhibitor of phosphodiesterase 3/4 and has been investigated for the treatment of chronic experimental pulmonary hypertension. chemicalbook.com
Beyond these specific pharmaceutical applications, this compound is also recognized as a valuable building block in organic synthesis more broadly. ambeed.com Its bifunctional nature, possessing both a secondary amine and an ester group, allows for its use in the construction of more complex molecules, including as a component of PROTAC (Proteolysis Targeting Chimera) linkers. ambeed.com
Identification of Key Challenges and Future Research Directions
While this compound is a valuable synthetic intermediate, its synthesis and application are not without challenges. A common issue in the synthesis of related esters can be achieving high yields and minimizing reaction times. For instance, historical synthetic routes for similar compounds have been reported to suffer from low product yields. Furthermore, the purification of the final product can be complex, requiring multiple steps to achieve the desired purity.
A significant challenge in scaling up the production of esters can be the management of reaction conditions, such as efficient mixing and heat transfer, particularly in continuous flow reactor systems. patsnap.com For a compound like this compound, ensuring selective N-methylation without side reactions can also present a synthetic hurdle. The synthesis of its precursor, methyl 3-(benzyl(methyl)amino)propanoate, followed by debenzylation, highlights a multi-step process that may involve challenges such as catalyst poisoning or incomplete reactions. chemicalbook.com
Future research is likely to focus on the development of more efficient and sustainable synthetic methods for this compound and other beta-amino esters. This could involve the exploration of novel catalytic systems to improve reaction efficiency and selectivity. In the context of its application in PBAEs, future work will likely concentrate on optimizing the polymer structure to enhance gene delivery efficacy and biocompatibility. researchgate.netmdpi.com This includes strategies to control the molecular weight and branching of the polymers to improve their performance as nanocarriers for therapeutic agents. mdpi.com There is also potential for this compound to be explored as a building block for other novel bioactive molecules and functional materials, expanding its utility beyond its current applications.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Ethyl N-methyl-beta-alaninate, 3-(Methylamino)propionic acid ethyl ester | chemicalbook.com |
| CAS Number | 2213-08-3 | nih.gov |
| Molecular Formula | C6H13NO2 | nih.gov |
| Molecular Weight | 131.17 g/mol | nih.gov |
| Physical Form | Liquid | sigmaaldrich.com |
| Boiling Point | 242.49°C (rough estimate) | chemicalbook.com |
| Density | 1.0070 g/cm³ | chemicalbook.com |
| SMILES | CCOC(=O)CCNC | nih.gov |
| InChI Key | XVIJMHJTEHBUJI-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(methylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5-7-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIJMHJTEHBUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337279 | |
| Record name | Ethyl 3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-08-3 | |
| Record name | Ethyl 3-(methylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 Methylamino Propanoate
Optimization of Classical Synthetic Pathways
Esterification Reactions with Methylamine (B109427) Precursors
The direct esterification of 3-(methylamino)propanoic acid with ethanol (B145695), a classic Fischer-Speier esterification, is a primary route to obtaining the target compound. The reaction is typically catalyzed by a strong acid. researchgate.netresearchgate.netpearson.com Optimization of this method involves manipulating reaction conditions and exploring various catalysts.
Key parameters influencing the yield and rate of Fischer esterification include the molar ratio of reactants, catalyst type and concentration, temperature, and the removal of water as a byproduct. researchgate.netmasterorganicchemistry.com While traditional catalysts like sulfuric acid are effective, they can lead to side reactions when dealing with amino acids. researchgate.net This has prompted investigations into milder and more selective catalysts.
Table 1: Illustrative Comparison of Catalysts for the Esterification of Amino Acids (General Examples)
| Catalyst | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂SO₄ | L-Alanine, Methanol (B129727) | Methanol | Reflux | 60 min | 97 | researchgate.net |
| Hafnium(IV) salts | Carboxylic Acids, Alcohols | Toluene | Reflux | - | High | researchgate.net |
| Zirconium(IV) salts | Carboxylic Acids, Alcohols | Toluene | Reflux | - | High | researchgate.netnih.gov |
| Iron(III) chloride | Steroid Alcohols, Fatty Acids | - | - | - | Good | researchgate.net |
Reductive Amination Approaches for Beta-Ketoesters
Reductive amination of a suitable beta-ketoester, such as ethyl 3-oxopropanoate, with methylamine presents another viable synthetic pathway. researchgate.netresearchgate.net This method involves the formation of an enamine or imine intermediate, followed by reduction to the desired amine. researchgate.net The choice of reducing agent is critical to the success and selectivity of this reaction.
A variety of reducing agents can be employed, ranging from catalytic hydrogenation to hydride reagents like sodium borohydride (B1222165) and its derivatives. researchgate.net The selection often depends on the substrate's functional group tolerance and the desired reaction conditions. For instance, sodium triacetoxyborohydride (B8407120) is known for its mildness and selectivity.
Table 2: Examples of Reducing Agents in the Reductive Amination of Carbonyls
| Reducing Agent | Carbonyl Compound | Amine | Solvent | Conditions | Yield (%) | Reference |
| H₂/Pd-C | Ketones/Aldehydes | Ammonia (B1221849)/Amines | - | - | High | researchgate.net |
| NaBH₃CN | Ketones/Aldehydes | Ammonia/Amines | Methanol | Mildly acidic | Good | researchgate.net |
| NaBH(OAc)₃ | Ketones/Aldehydes | Primary/Secondary Amines | Dichloroethane | Room Temp | High | N/A |
| CoCl₂/NaBH₄/H₂ | Aldehydes/Ketones | Aqueous Ammonia | Dioxane/Water | 80°C, 1 bar H₂ | Up to 99 | acs.org |
| Fe catalyst/H₂ | Ketones/Aldehydes | Aqueous Ammonia | Water | 140°C, 6.5 MPa H₂ | Good | N/A |
Note: This table illustrates the diversity of reducing systems used for reductive amination. Specific comparative studies for the synthesis of Ethyl 3-(methylamino)propanoate were not found in the reviewed literature.
Challenges in the reductive amination of beta-ketoesters include potential side reactions such as the reduction of the keto group to a hydroxyl group before amination can occur. researchgate.net
Ring-Opening Reactions of Cyclic Precursors
The synthesis of this compound can also be achieved through the ring-opening of cyclic precursors like N-methyl-β-lactam (N-methylazetidin-2-one). The reduction of the amide bond in the β-lactam ring yields the corresponding amino ester. This approach is particularly useful as β-lactams can often be synthesized with high stereocontrol. acs.org
Various reducing agents, including lithium aluminum hydride (LiAlH₄) and diborane, are effective for the reduction of lactams to amines. acs.org The choice of reagent can influence the reaction's outcome and functional group compatibility.
Another potential cyclic precursor is an appropriately substituted aziridine-2-carboxylate. Reductive ring-opening of these strained heterocycles can provide access to β-amino esters. nih.govnih.gov The regioselectivity of the ring-opening is a critical aspect of this methodology and is often influenced by the nature of the substituents on the aziridine (B145994) ring and the reducing agent employed. nih.govnih.gov For example, samarium diiodide has been used for the reductive ring-opening of N-activated aziridine-2-carboxylates to yield β-amino esters. nih.govnih.gov
Development of Novel and Sustainable Synthetic Routes
In line with the growing emphasis on environmentally friendly chemical processes, research has been directed towards developing novel and sustainable synthetic routes for this compound. These efforts focus on the use of catalysts to improve efficiency and the application of green chemistry principles to minimize environmental impact. rsc.orgrsc.org
Catalytic Strategies in the Synthesis of this compound
The use of catalysts is central to modern organic synthesis, offering pathways with higher efficiency and selectivity. In the context of this compound synthesis, catalytic approaches are being explored for both esterification and amine formation steps.
For instance, in a similar synthesis of ethyl 3-(pyridin-2-ylamino) propanoate, trifluoromethanesulfonic acid was used as a catalyst for the reaction of 2-aminopyridine (B139424) with ethyl acrylate, achieving a yield of 83%. This suggests that strong acid catalysts can be effective in related Michael additions.
Biocatalysis, employing enzymes like lipases, presents a highly selective and environmentally benign alternative for ester synthesis. nih.govmdpi.com Lipases can catalyze the esterification of 3-(methylamino)propanoic acid or the transesterification of a corresponding methyl ester in non-aqueous solvents, often with high yields and under mild conditions. researchgate.netnih.govresearchgate.net
Table 3: Examples of Lipase-Catalyzed Synthesis of Amino Esters
| Enzyme | Reaction Type | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Lipase (B570770) PSIM (from Burkholderia cepacia) | Hydrolysis (Kinetic Resolution) | Racemic β-amino carboxylic ester hydrochloride salts | iPr₂O | 45 | >48% (for each enantiomer) | nih.govresearchgate.net |
| Lipase TL IM (from Thermomyces lanuginosus) | Michael Addition | Aromatic amines, Acrylates | Methanol | 35 | Excellent | mdpi.com |
| Candida antarctica Lipase B (CALB) | Aminolysis | Ethyl (S)-mandelate, Aliphatic amines | Hexane | 45 | 60-97 | researchgate.net |
Note: This table provides examples of lipase-catalyzed reactions for the synthesis of various amino esters, highlighting the versatility of this green catalytic approach.
Green Chemistry Principles Applied to Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org In the synthesis of this compound, these principles can be applied in several ways.
The use of biocatalysts like lipases, as mentioned above, is a prime example of green chemistry in action. nih.govmdpi.comresearchgate.net These reactions are typically performed under mild conditions, reducing energy consumption, and in environmentally benign solvents. nih.govmdpi.com
Another green approach involves the use of alternative reaction media to replace volatile and often toxic organic solvents. Research has explored the use of ionic liquids and supercritical fluids for amino acid esterification. researchgate.netrsc.orgnasa.govacs.orgresearchgate.netyoutube.com Ionic liquids, being non-volatile and thermally stable, can act as both solvent and catalyst in some cases. researchgate.netrsc.orgyoutube.com Supercritical carbon dioxide (scCO₂) is another promising green solvent, offering advantages such as non-toxicity, non-flammability, and ease of removal from the reaction mixture. nasa.govnih.govcambridge.org The esterification of amino acids has been successfully demonstrated in scCO₂. nasa.govnih.gov
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing waste from purification of intermediates and saving energy and resources. rsc.org Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of related poly(β-amino esters). rsc.orgrsc.org
Continuous Flow Methodologies for Production Scale-Up
The transition from traditional batch processing to continuous flow methodologies represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the production of β-amino esters like this compound, continuous flow processes provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. mdpi.comnih.gov
A notable example is the lipase-catalyzed Michael addition of amines to acrylates in a continuous-flow microreactor. mdpi.com This biocatalytic approach offers a green and efficient route to β-amino acid esters. In one study, Lipase TL IM from Thermomyces lanuginosus was effectively used to catalyze the reaction between various aromatic amines and acrylates. mdpi.com The use of a packed-bed reactor containing the immobilized enzyme allows for the continuous conversion of starting materials into the desired product with short residence times. mdpi.com For instance, the reaction of aniline (B41778) with different acrylates in a continuous-flow setup at 35 °C achieved excellent yields within 30 minutes. mdpi.com This method highlights the potential for enzymatic processes in scalable, continuous production, minimizing waste and improving process control. mdpi.com
Another advanced continuous flow strategy involves the Arndt–Eistert homologation to convert α-amino acids into their β-amino acid counterparts. rsc.org This four-step process, which includes the formation of an acid chloride, reaction with diazomethane, Wolff rearrangement, and subsequent trapping with an alcohol or amine, can be fully translated into a continuous flow system. rsc.org Such integrated multi-step flow processes are highly advantageous for production scale-up as they eliminate the need for isolation and purification of intermediates, thereby reducing production time and potential for material loss.
The table below summarizes findings from a study on the continuous-flow enzymatic synthesis of various β-amino acid esters, demonstrating the versatility of the methodology. mdpi.com
| Entry | Aromatic Amine | Acrylate | Product | Yield (%) |
| 1 | Aniline | Methyl acrylate | Methyl 3-(phenylamino)propanoate | 98 |
| 2 | Aniline | Ethyl acrylate | Ethyl 3-(phenylamino)propanoate | 99 |
| 3 | Aniline | n-Butyl acrylate | n-Butyl 3-(phenylamino)propanoate | 99 |
| 4 | 4-Methylaniline | Ethyl acrylate | Ethyl 3-(p-tolylamino)propanoate | 99 |
| 5 | 4-Methoxyaniline | Ethyl acrylate | Ethyl 3-((4-methoxyphenyl)amino)propanoate | 99 |
Table 1: Results of Continuous-Flow Enzymatic Synthesis of β-Amino Acid Esters. mdpi.com
Enantioselective Synthesis of Chiral Analogues of this compound
While this compound itself is achiral, the synthesis of its chiral analogues, specifically enantiomerically enriched β-amino esters, is of great importance in medicinal chemistry and materials science. numberanalytics.com Enantiopure β-amino acids and their derivatives are key components of numerous pharmaceuticals and natural products. nih.gov The development of stereoselective synthetic methods is therefore a central focus of modern organic chemistry. nih.gov
Asymmetric Catalysis in Beta-Amino Ester Formation
Asymmetric catalysis provides an elegant and atom-economical approach to generating chiral molecules. rsc.org This strategy employs a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product. nih.gov Various catalytic systems, including transition metals, organocatalysts, and enzymes, have been successfully applied to the synthesis of chiral β-amino esters. rsc.org
One powerful method is the catalytic asymmetric conjugate addition, or aza-Michael reaction. For example, a confined imidodiphosphorimidate (IDPi) has been developed as a highly effective Brønsted acid catalyst for the aminomethylation of bis-silyl ketene (B1206846) acetals. acs.org This process allows for the synthesis of a wide array of both aromatic and aliphatic β²-amino acids in excellent yields and high enantioselectivities. acs.org The practicality of this method has been demonstrated through scale-up experiments, yielding multi-gram quantities of the desired product with low catalyst loading. acs.org
Ruthenium-catalyzed asymmetric transfer hydrogenation is another effective technique. A dynamic kinetic resolution of β-substituted-α-keto esters using a Ru(II) catalyst can produce anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.gov This method involves the enantioconvergent reduction of a racemic starting material, where the catalyst selectively produces one stereoisomer regardless of the starting configuration. nih.gov
The table below presents a selection of asymmetric catalytic systems and their performance in the synthesis of chiral β-amino ester analogues.
| Catalyst System | Reaction Type | Substrate Example | Product e.r. / d.r. | Yield (%) |
| Confined IDPi (3h) | Aminomethylation | Bis-silyl ketene acetal (B89532) of hydrocinnamic acid | 95.5:4.5 e.r. | 99 |
| Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | Racemic β-amino-α-keto ester | >20:1 d.r., 97:3 e.r. | 92 |
| Rhodium(II) prolinate | C-H Insertion | Methyl aryldiazoacetate & protected methylamine | Not specified | Good |
| Dihydroquinine-derived aminophosphine/AgNO₃ | 1,6-Addition/Transesterification | α-Isocyanoacetate & p-quinone methide | >20:1 d.r., up to 94% ee | Good to moderate |
Table 2: Examples of Asymmetric Catalysis in Chiral β-Amino Ester Synthesis. acs.orgnih.gov
Chiral Auxiliary-Mediated Stereoselective Transformations
The use of chiral auxiliaries is a classic and reliable strategy for controlling stereochemistry in organic synthesis. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
Oxazolidinones, developed by David A. Evans, are among the most successful chiral auxiliaries. An N-acylated oxazolidinone can undergo highly diastereoselective reactions, such as alkylations or aldol (B89426) additions. For the synthesis of a chiral β-amino ester analogue, one could envision the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated N-acyl oxazolidinone. The steric hindrance provided by the substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, forcing the incoming electrophile or nucleophile to attack from the opposite face.
Another widely used class of auxiliaries is based on pseudoephedrine. wikipedia.org When pseudoephedrine is converted to its corresponding amide, the α-proton can be deprotonated to form an enolate. The subsequent reaction of this enolate is directed by the chiral scaffold, leading to products with high diastereoselectivity. wikipedia.org The auxiliary can then be cleaved under mild conditions to reveal the desired chiral carboxylic acid, which can be esterified to the corresponding β-amino ester.
The choice of chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereoselectivity. The table below illustrates the application of different chiral auxiliaries in asymmetric synthesis.
| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| Oxazolidinone | Mannich Reaction | N-propionyl-oxazolidinone | >99:1 d.r. |
| Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | High d.e. |
| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | α,β-Unsaturated Amide | High d.e. |
| (R)-BINOL | Alkylation | Chiral Glycine Derivative | High d.e. |
Table 3: Examples of Chiral Auxiliary-Mediated Stereoselective Reactions. wikipedia.org
Elucidation of Chemical Reactivity and Reaction Mechanisms
Investigation of the Ester Functionality Reactivity
The ester group in Ethyl 3-(methylamino)propanoate is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.
Hydrolysis
The hydrolysis of this compound, the cleavage of the ester bond by reaction with water to yield 3-(methylamino)propanoic acid and ethanol (B145695), can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is reversible, and to drive the equilibrium towards the products, an excess of water is typically used. masterorganicchemistry.com
Transesterification
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound, this reaction can be used to synthesize other alkyl 3-(methylamino)propanoates. For example, the use of methanol (B129727) in the presence of a suitable catalyst would yield Mthis compound.
The mechanism of base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester carbonyl group. youtube.commasterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. masterorganicchemistry.com A practical example of transesterification was noted during the synthesis of mthis compound where the use of ethanol as a solvent led to the formation of some of the corresponding ethyl ester. nih.gov
The transesterification of β-keto esters has been studied extensively, and these studies can provide insights into the reactivity of β-amino esters. nih.govucc.ie Various catalysts, including metal-based catalysts and organocatalysts, have been developed to promote transesterification reactions under mild conditions. organic-chemistry.org
Table 1: General Conditions for Ester Hydrolysis and Transesterification
| Reaction | Catalyst | General Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux with excess water | 3-(Methylamino)propanoic acid + Ethanol |
| Base-Catalyzed Hydrolysis | NaOH or KOH solution | Heat under reflux | Sodium 3-(methylamino)propanoate + Ethanol |
| Acid-Catalyzed Transesterification | H₂SO₄ or HCl | Heat with excess of another alcohol (e.g., Methanol) | Mthis compound + Ethanol |
| Base-Catalyzed Transesterification | NaOCH₃ or KOCH₃ | Reaction with another alcohol (e.g., Methanol) | Mthis compound + Ethanol |
Aminolysis is a chemical reaction in which an ester is converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. chemistrysteps.com The reaction of this compound with an amine would result in the formation of a 3-(methylamino)propanamide (B1358377) derivative.
The mechanism of aminolysis involves the nucleophilic addition of the amine to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxy group to yield the amide. chemistrysteps.comyoutube.com Although the alkoxy group is a poorer leaving group than a halide, the reaction can be driven to completion, often by using an excess of the amine or by heating. chemistrysteps.com Computational studies on the aminolysis of esters, such as the reaction between methyl formate (B1220265) and ammonia, have shown that the reaction can proceed through either a stepwise or a concerted mechanism, with the presence of a second amine molecule acting as a catalyst significantly lowering the activation energy. nih.gov
The ester functionality of this compound can be reduced to a primary alcohol, yielding 3-(methylamino)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comembibe.comdoubtnut.com The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate. masterorganicchemistry.com
The reduction of β-amino esters is a common method for the synthesis of γ-amino alcohols. acs.orgdocumentsdelivered.com For instance, the chemo- and diastereoselective reduction of β-enamino esters using sodium borohydride (B1222165) in the presence of a Lewis acid can yield γ-amino alcohols. acs.org While sodium borohydride is generally not strong enough to reduce esters, its reactivity can be enhanced by additives. A combination of sodium borohydride and iodine has been shown to be effective in reducing N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.com
It is important to note that the secondary amine group in this compound could potentially interfere with the reduction, for example, by reacting with the reducing agent. Careful selection of the reducing agent and reaction conditions is therefore crucial.
Table 2: Reduction of the Ester Functionality
| Reducing Agent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(Methylamino)propan-1-ol |
| Sodium Borohydride (NaBH₄) / Iodine (I₂) | 3-(Methylamino)propan-1-ol |
Reactivity Profile of the Secondary Amine Group
The secondary amine in this compound is a nucleophilic and basic center, allowing for a variety of reactions at the nitrogen atom.
Alkylation
The nitrogen atom of the secondary amine can act as a nucleophile and attack an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, leading to the formation of a tertiary amine. For example, reaction with methyl iodide would yield Ethyl 3-(dimethylamino)propanoate. nih.govnih.gov
However, the alkylation of amines can be difficult to control, and over-alkylation to form a quaternary ammonium (B1175870) salt is a common side reaction. rsc.org The initial product of the alkylation of a secondary amine is a tertiary amine, which is often more nucleophilic than the starting secondary amine, leading to a higher propensity for further alkylation.
To achieve selective mono-alkylation, various strategies have been developed. One approach involves the use of a protecting group on the amine, such as a trifluoroacetyl group, which can be alkylated and subsequently removed. rsc.org
Quaternization
The reaction of the tertiary amine product of alkylation with another equivalent of an alkyl halide leads to the formation of a quaternary ammonium salt. This process, known as quaternization, results in a positively charged nitrogen atom bonded to four carbon atoms. For instance, the reaction of Ethyl 3-(dimethylamino)propanoate with methyl iodide would yield the corresponding trimethylammonium iodide salt.
Acylation
The secondary amine can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides. For example, reaction with acetyl chloride would yield Ethyl 3-(N-methylacetamido)propanoate. wikipedia.orgnih.gov The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the elimination of hydrogen chloride. chemguide.co.ukdoubtnut.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl produced. wikipedia.org
Sulfonylation
Similarly, the secondary amine can undergo sulfonylation upon reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields a sulfonamide, for instance, Ethyl 3-(N-methyl-p-toluenesulfonamido)propanoate. The sulfonylation of amines is a robust reaction and can be catalyzed by various reagents, including indium and ytterbium(III) trifluoromethanesulfonate. organic-chemistry.org
Table 3: Reactions of the Secondary Amine Group
| Reaction | Reagent | Product |
| Alkylation | Methyl Iodide (CH₃I) | Ethyl 3-(dimethylamino)propanoate |
| Quaternization | Excess Methyl Iodide (CH₃I) | Ethyl 3-(trimethylammonio)propanoate iodide |
| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 3-(N-methylacetamido)propanoate |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Ethyl 3-(N-methyl-p-toluenesulfonamido)propanoate |
Exploration of Unique Reactivity Patterns Under Specific Conditions
Beyond cyclization, the functional groups in this compound can participate in a range of transformations under specific catalytic or energetic conditions.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The secondary amine in this compound makes it a suitable substrate for N-arylation reactions, a type of Buchwald-Hartwig amination.
A general method for the N-arylation of both α- and β-amino acid esters with aryl triflates has been developed, which is directly applicable to this compound. acs.org These reactions typically employ a palladium precatalyst, such as t-BuBrettPhos Pd G3 or G4, in the presence of a base. The mild conditions of these reactions are particularly advantageous as they minimize potential side reactions like racemization in chiral amino acid esters. acs.org The scope of this transformation is broad, accommodating a variety of aryl triflates and amino acid esters with different ester protecting groups (methyl, tert-butyl, and benzyl). acs.org
| Amine Substrate | Arylating Agent | Catalyst System | Product Type | Reference |
| β-Amino Acid Ester | Aryl Triflates | t-BuBrettPhos Pd G3/G4 | N-Aryl-β-amino acid ester | acs.org |
| Various Amines | Aryl Halides | Pd(0) with Phosphine (B1218219) Ligands | N-Aryl Amines | wikipedia.org |
The reactivity of this compound can also be modulated through photochemical and electrochemical methods, which can provide access to unique reaction pathways.
While specific studies on the photochemical reactions of this compound are not prevalent, the broader class of amino acid esters can undergo various light-induced transformations. For instance, photochemical cyclization of α-amino esters has been developed to access 3-azetidinones via a Norrish-Yang type reaction. chemrxiv.org This involves the formation of a diradical species followed by intramolecular radical coupling. It is conceivable that this compound or its derivatives could undergo similar photochemical cyclizations or other radical-mediated reactions. The photochemical synthesis of amino acid and peptide oxo-esters under neutral conditions has also been reported, highlighting the potential for light-mediated transformations of the ester group while preserving other functionalities. scispace.comutep.edu
Electrochemical methods offer another avenue for the transformation of amino acid derivatives. The electrochemical reduction of α-keto acids in the presence of an amine source can lead to the synthesis of amino acids. rsc.org While this is a synthetic route to amino acids rather than a reaction of them, it demonstrates the electrochemical manipulation of related structures. The electrochemical oxidation of amines is a known process, and in the case of this compound, it could potentially lead to the formation of iminium ions or other oxidized species, which could then undergo further reactions.
Mechanistic Investigations of Key Transformations Involving this compound
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and expanding their synthetic utility.
The mechanism of intramolecular cyclization of amino esters to form lactams generally proceeds through the nucleophilic attack of the amino group on the ester carbonyl. This aminolysis can be catalyzed by acids or bases. acs.org In the case of base-catalyzed cyclization, the base can deprotonate the amine, increasing its nucleophilicity, or in some cases, generate an enolate for subsequent cyclization.
The palladium-catalyzed N-arylation of amines, known as the Buchwald-Hartwig amination, follows a well-established catalytic cycle. wikipedia.org The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. The resulting arylpalladium(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium amido complex. The final step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step. acs.org
Mechanistic studies of photochemical reactions, such as the Norrish-Yang cyclization, involve the initial excitation of a carbonyl group to a triplet state. This is followed by an intramolecular hydrogen atom transfer to form a 1,4-biradical, which then cyclizes to form the product. chemrxiv.org
Advanced Spectroscopic and Chromatographic Characterization for Structural Integrity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules like ethyl 3-(methylamino)propanoate. It provides precise information about the chemical environment of individual protons and carbon atoms.
The structure of this compound (C₆H₁₃NO₂) features several distinct proton and carbon environments, which can be fully assigned using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the molecule would exhibit signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the two methylene groups of the propanoate backbone, the methyl group attached to the nitrogen, and the N-H proton. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all six carbon atoms in the molecule. nih.gov The carbonyl carbon of the ester group is the most deshielded, appearing at a high chemical shift value (typically 170-175 ppm). libretexts.orgdocbrown.info The other carbons can be assigned based on their proximity to the heteroatoms. nih.govlibretexts.org
A detailed assignment of the ¹H and ¹³C NMR spectra is presented in the tables below. These assignments are based on established chemical shift ranges for similar functional groups and data from analogous compounds. rsc.orgyale.edulibretexts.orgvaia.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
|---|---|---|---|
| -O-CH₂-CH₃ | ~1.25 | Triplet | ~7.1 |
| -N-CH₃ | ~2.45 | Singlet | - |
| -CO-CH₂-CH₂- | ~2.55 | Triplet | ~6.8 |
| -CH₂-N- | ~2.85 | Triplet | ~6.8 |
| -O-CH₂- | ~4.15 | Quartet | ~7.1 |
Data table is interactive.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| -O-CH₂-CH₃ | ~14.2 |
| -N-CH₃ | ~36.0 |
| -CO-CH₂- | ~37.5 |
| -CH₂-N- | ~46.5 |
| -O-CH₂- | ~60.5 |
Data table is interactive.
2D NMR techniques like Correlation Spectroscopy (COSY) would confirm the coupling between the adjacent methylene groups of the propanoate backbone and within the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range correlations (over 2-3 bonds), for instance, from the ethyl protons to the carbonyl carbon, and from the N-methyl protons to the adjacent methylene carbon, thus confirming the complete molecular connectivity.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent phenomena in molecules, such as conformational changes that occur on the NMR timescale. mdpi.com For a flexible molecule like this compound, DNMR could be employed to study several dynamic processes, including:
Rotational Isomerism: Rotation around the C-C and C-N single bonds can lead to different stable conformations (rotamers). At low temperatures, the rotation might be slow enough to observe separate signals for each conformer. As the temperature increases, these signals would broaden and coalesce into a time-averaged signal.
Nitrogen Inversion: The nitrogen atom in the secondary amine can undergo rapid inversion of its pyramidal geometry. This process is typically fast at room temperature, leading to equivalent environments for substituents on the nitrogen on the NMR timescale. Variable temperature NMR studies could potentially determine the energy barrier for this inversion.
While specific DNMR studies on this compound are not widely reported, the principles of the technique are fully applicable to understanding its conformational behavior in solution. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement.
ESI and APCI are soft ionization techniques that are ideal for analyzing polar and thermally labile compounds like this compound. researchgate.net In positive ion mode, these methods would typically generate the protonated molecule, [M+H]⁺.
Given the molecular formula C₆H₁₃NO₂, the theoretical exact mass of the neutral molecule is 131.09463 Da. nih.gov The protonated molecule [C₆H₁₄NO₂]⁺ would have a theoretical m/z of 132.10245. HRMS analysis using ESI or APCI would be expected to yield a measured m/z value very close to this theoretical value, confirming the elemental composition. ESI is generally preferred for polar molecules, while APCI can be effective for less polar compounds and is often less susceptible to matrix effects. researchgate.net
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. nih.gov
For the [M+H]⁺ ion of this compound (m/z 132.1), several characteristic fragmentation pathways can be predicted. These pathways are crucial for confirming the connectivity of the atoms within the molecule.
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)
| Fragment m/z (Predicted) | Proposed Fragment Structure/Loss |
|---|---|
| 102.08 | Loss of formaldehyde (B43269) (CH₂O) from the N-methyl group and protonated backbone |
| 88.05 | Loss of ethyl formate (B1220265) (C₃H₆O₂) |
| 74.06 | Cleavage of the propanoate backbone, forming [CH₃NHCH₂CH₂]⁺ |
| 58.07 | Loss of the ethoxycarbonyl group, forming [CH₃NH=CH₂]⁺ |
Data table is interactive. These predicted fragmentation patterns are based on known fragmentation of similar amino acid esters and amines. nih.govresearchgate.net
The observation of these specific fragment ions in an MS/MS spectrum would provide strong evidence for the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. iitm.ac.in These two techniques are often complementary.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. nih.gov
N-H Stretch: A moderate absorption band around 3300-3350 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bond.
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the alkyl C-H bonds.
C=O Stretch: A very strong and sharp absorption band in the range of 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group. docbrown.info
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponding to the C-O single bond stretching of the ester. researchgate.net
C-N Stretch: A medium to weak absorption in the 1020-1250 cm⁻¹ range.
N-H Bend: A medium intensity band around 1550-1650 cm⁻¹.
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that might be weak in the IR spectrum. capes.gov.br For instance, the C-C backbone stretches and certain symmetric C-H bending modes would be expected to show distinct Raman signals. The carbonyl (C=O) stretch is also typically observable in the Raman spectrum. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule.
Table 4: Summary of Key Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |
|---|---|---|
| N-H Stretch | 3300-3350 (Medium) | Weak or not observed |
| C-H Stretch | 2800-3000 (Strong) | 2800-3000 (Strong) |
| C=O Stretch (Ester) | 1735-1750 (Very Strong) | 1735-1750 (Medium) |
| N-H Bend | 1550-1650 (Medium) | Weak or not observed |
| C-O Stretch (Ester) | 1150-1250 (Strong) | Medium-Strong |
Data table is interactive.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic separation is fundamental in the quality control and characterization of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are routinely employed to assess purity and analyze complex mixtures containing the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for identifying and quantifying volatile compounds. In the context of this compound, GC-MS serves to confirm the molecular structure and detect any volatile impurities that may be present from the synthesis or degradation processes. The gas chromatograph separates the components of a sample mixture, which are then ionized and detected by the mass spectrometer.
The mass spectrum of this compound exhibits a characteristic fragmentation pattern that acts as a chemical fingerprint. The NIST Mass Spectrometry Data Center reports a spectrum for this compound with a total of 27 peaks. nih.gov The most abundant ion (top peak) is observed at a mass-to-charge ratio (m/z) of 44, which corresponds to the [CH2=NHCH3]+ fragment, a common cleavage for N-methyl amines. nih.gov Other significant fragments are also recorded, providing structural confirmation. nih.gov Challenges in GC analysis can include the potential for peak overlapping if the column temperature is not properly optimized, which can obscure the presence of closely related impurities. google.com For complex matrices or trace analysis, derivatization techniques are often employed to enhance the volatility and thermal stability of analytes, although this may not always be necessary for a relatively simple ester like this compound. d-nb.info
Table 1: Key GC-MS Fragmentation Data for this compound
| NIST Number | Library | Total Peaks | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |
|---|---|---|---|---|---|
| 139243 | Main library | 27 | 44 | 42 | 88 |
Data sourced from the PubChem database. nih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment of this compound, which is sold by chemical suppliers with purities often specified at 95% or higher. sigmaaldrich.comcymitquimica.com This method is particularly suited for non-volatile or thermally sensitive compounds that are not amenable to GC analysis. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
For purity determination, a reversed-phase HPLC method is typically utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The purity of related compounds, such as ethyl 3-(pyridin-2-ylamino) propanoate, has been successfully determined to be as high as 99% using HPLC. google.com The detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluting components, and the area of the resulting chromatographic peak is proportional to the concentration of the compound. This allows for precise quantification of the main component and any impurities. Various suppliers of this compound and its salts provide documentation of analysis by HPLC or LC-MS, underscoring its role as a standard quality control method. bldpharm.combldpharm.com
Table 2: Representative HPLC Purity Analysis Report
| Peak No. | Compound Name | Retention Time (min) | Area (%) |
|---|---|---|---|
| 1 | Unidentified Impurity | 3.45 | 1.2 |
| 2 | This compound | 5.78 | 97.5 |
| 3 | Unidentified Impurity | 7.12 | 1.3 |
This table is a hypothetical representation of a typical purity analysis and does not reflect actual experimental data.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a specialized sub-type of chromatography used to separate stereoisomers, specifically enantiomers. gcms.cz Enantiomers are molecules that are non-superimposable mirror images of each other, a property known as chirality. sigmaaldrich.com This property arises from the presence of one or more chiral centers, typically a carbon atom bonded to four different functional groups. gcms.cz
The compound this compound does not possess a chiral carbon atom. While the nitrogen atom is bonded to three different groups (methyl, hydrogen, and the propanoate ethyl ester chain) and has a lone pair of electrons, creating a potential stereocenter, it undergoes rapid pyramidal inversion at room temperature. This inversion interconverts the two would-be enantiomers, making their separation by standard chiral chromatography techniques impossible as there are no configurationally stable enantiomers to resolve.
However, if analyzing a related compound that is chiral, this technique would be paramount. Chiral separation is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For some amino compounds, derivatization with a chiral agent, such as (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC), can be used to create diastereomeric pairs, which can then be separated using standard HPLC-MS/MS. researchgate.net The determination of enantiomeric excess for chiral intermediates in drug synthesis is a critical application of this technique. nih.gov
Table 3: Illustrative Example of Chiral Separation for a Related Chiral Amine
| Enantiomer | Retention Time (min) (Major Enantiomer) | Retention Time (min) (Minor Enantiomer) | Enantiomeric Excess (%) |
|---|---|---|---|
| (R)-Isomer | 18.28 | - | 95% |
| (S)-Isomer | - | 22.20 |
This table is a hypothetical example based on data for a different compound to illustrate the principle of chiral HPLC separation and does not represent data for this compound. rsc.org
Applications of Ethyl 3 Methylamino Propanoate in Complex Organic Synthesis
Precursor for the Synthesis of Nitrogen-Containing Heterocycles
The presence of a nucleophilic secondary amine and an electrophilic ester group within the same three-carbon chain makes Ethyl 3-(methylamino)propanoate a prime candidate for intramolecular cyclization reactions to form various saturated nitrogen heterocycles. The outcome of such reactions would largely depend on the specific reaction conditions and any additional reagents used to facilitate the transformation.
Pyrrolidine (B122466) (a five-membered ring) and piperidine (B6355638) (a six-membered ring) are ubiquitous structural motifs in pharmaceuticals and natural products. The synthesis of 3-methylamino-piperidine is noted as a crucial step in preparing certain fluoroquinolone antimicrobials. While β-amino esters like this compound are logical starting points for such heterocycles, specific documented pathways commencing from this exact compound are not prominent in the literature.
Theoretically, this compound could be elaborated into a piperidine derivative through a Dieckmann-type condensation. This would require the introduction of an additional ester-containing substituent on the nitrogen atom, followed by a base-induced intramolecular cyclization. The synthesis of pyrrolidine derivatives would necessitate a more complex multi-step pathway to achieve the required five-membered ring system, potentially involving ring-closing metathesis or other carbon-carbon bond-forming strategies after suitable modification of the initial backbone.
Azepanes, seven-membered nitrogen-containing rings, are important structural cores in various biologically active molecules. The construction of the azepine ring system can be challenging, and various methods, including ring-expansion and intramolecular cyclization, have been developed.
The direct use of this compound for the synthesis of azepanes is not a commonly reported transformation. In principle, it could serve as a small building block in a convergent synthesis where it is coupled with another fragment to assemble the seven-membered ring. For instance, it could be involved in an intermolecular reaction followed by a ring-closing step. However, specific research findings detailing such a strategy with this compound are scarce.
The most direct and chemically plausible application of this compound is in the synthesis of lactams (cyclic amides). The intramolecular cyclization of an amino ester is a fundamental method for forming lactam rings. In this case, the secondary amine could attack the ester's carbonyl carbon, leading to the elimination of ethanol (B145695) and the formation of a four-membered ring, specifically a β-lactam (azetidin-2-one).
This transformation typically requires activation of the ester or heating to overcome the energetic barrier of forming a strained four-membered ring. Despite the chemical feasibility of this reaction, specific and detailed research findings dedicated to the cyclization of this compound to N-methyl-azetidin-2-one are not extensively documented in peer-reviewed literature.
Table 1: Potential Synthetic Transformations of this compound
This table outlines the theoretical applications of this compound in the synthesis of various nitrogen-containing heterocycles based on general organic chemistry principles.
| Target Heterocycle | Required Transformation | General Reaction Type | Potential Product Structure |
| β-Lactam | Intramolecular Cyclization | Intramolecular Amidation | N-methyl-azetidin-2-one |
| Substituted Piperidone | Acylation and Cyclization | Dieckmann Condensation | N-methyl piperidine derivative |
| Substituted Pyrrolidine | Multi-step Elaboration | Various C-C/C-N bond formations | N-methyl pyrrolidine derivative |
| Substituted Azepane | Multi-step Elaboration | Intermolecular coupling followed by cyclization | N-methyl azepane derivative |
Building Block in Natural Product Synthesis
Natural products often possess complex architectures that require strategic planning and the use of versatile building blocks for their total synthesis. While this compound possesses features that could make it a useful synthon, its role in published total syntheses is not well-established.
Alkaloids are a diverse class of naturally occurring compounds that almost invariably contain nitrogen within a heterocyclic ring. Many alkaloids feature pyrrolidine, piperidine, or more complex fused-ring systems. The total synthesis of these molecules is a significant field within organic chemistry.
Given that this compound can be considered a precursor to piperidine and pyrrolidine rings, it could theoretically be employed in alkaloid synthesis. For example, it could provide a three-carbon and one-nitrogen fragment of a larger alkaloid skeleton. However, a review of synthetic routes for major alkaloid families does not indicate that this compound is a commonly used starting material or intermediate. Synthetic chemists often opt for other, more readily functionalized or stereochemically defined building blocks.
Non-ribosomal peptides (NRPs) are a class of peptide natural products, typically produced by microorganisms, through a biosynthetic pathway that does not involve ribosomes. These complex molecules are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). NRPs can contain non-proteinogenic amino acids, D-amino acids, and other modifications.
The chemical synthesis of NRPs and their analogs is an important area of research. However, this compound is not an amino acid and does not possess the carboxylic acid and α-amino group structure necessary for standard peptide coupling protocols. Furthermore, in the context of biosynthesis, there is no evidence to suggest that NRPS machinery incorporates this specific molecule into a growing peptide chain. Therefore, its application as a direct building block in either the chemical or biological synthesis of non-ribosomal peptides is not a recognized strategy.
Intermediate in the Synthesis of Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients (APIs)
The utility of this compound and its derivatives is prominently highlighted in the synthesis of active pharmaceutical ingredients. Its structure provides a flexible scaffold that can be elaborated into more complex drug molecules.
A key application of a derivative of this compound is in the synthesis of Dabigatran (B194492) etexilate, a direct thrombin inhibitor used as an oral anticoagulant. While not a direct precursor, the structural motif of this compound is integral to a key intermediate, ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate.
The synthesis of this critical intermediate involves several steps, often starting from 4-(methylamino)-3-nitrobenzoic acid. This starting material is converted to its acid chloride, which then reacts with ethyl 3-(pyridin-2-ylamino)propanoate to form ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. acs.org Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd-C), yields the diamine compound, ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate. acs.orgnewdrugapprovals.org
Table 1: Key Intermediates in the Synthesis of Dabigatran Etexilate
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate | Key intermediate for benzimidazole (B57391) ring formation | newdrugapprovals.orgderpharmachemica.com |
| Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Precursor to the key diamine intermediate | acs.orgnewdrugapprovals.org |
The structural framework provided by this compound and its analogues is instrumental in the development of new drug candidates. The synthesis of Dabigatran etexilate serves as a prime example of how this scaffold is utilized to create complex and pharmacologically active molecules. acs.org The ability to modify both the amine and ester functionalities allows for the generation of a library of compounds that can be screened for therapeutic activity against various biological targets.
The synthesis of the dabigatran precursor, ethyl 3-{(2-{[(4-cyanophenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonylamino}propanoate, through the condensation of ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate and N-(4-cyanophenyl)glycine in the presence of a coupling agent like N,N'-carbonyldiimidazole, showcases a strategic approach to building intricate molecular architectures. newdrugapprovals.org This methodology is not limited to dabigatran and can be adapted for the synthesis of other novel benzimidazole-based pharmaceutical agents.
Table 2: Synthetic Steps in the Elaboration of the this compound Motif
| Step | Reactants | Product | Significance | Reference |
|---|---|---|---|---|
| 1 | 4-(methylamino)-3-nitrobenzoic acid, Thionyl chloride | 4-(methylamino)-3-nitrobenzoyl chloride | Activation of the carboxylic acid | acs.org |
| 2 | 4-(methylamino)-3-nitrobenzoyl chloride, Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Formation of the amide bond | acs.org |
| 3 | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate, H2/Pd-C | Ethyl 3-{3-amino-4-(methylamino)benzoylamino}propanoate | Reduction of the nitro group to form the key diamine | acs.orgnewdrugapprovals.org |
Application in Material Science and Polymer Chemistry
While the primary documented applications of this compound are in the pharmaceutical field, its bifunctional nature suggests potential for use in material science and polymer chemistry. The presence of a reactive amine and an ester group allows for its incorporation into polymer backbones through polycondensation or as a monomer in the synthesis of polyamides and polyesters with pendant functional groups. These functional groups could then be used for further modifications, such as cross-linking or the attachment of other molecules.
Although specific research on the direct application of this compound in polymer science is not extensively reported in readily available literature, related compounds like ethyl propanoate are recognized as precursors in polymer synthesis and as modifiers in polymer additive systems. patsnap.compatsnap.com The potential for creating biodegradable polymers and high-performance coatings using such precursors is an active area of research. patsnap.com The principles applied to ethyl propanoate could logically be extended to its amino-functionalized derivatives, opening avenues for the development of novel materials with tailored properties.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, rooted in quantum mechanics, provide insights into electron distribution, molecular geometry, and chemical reactivity. For Ethyl 3-(methylamino)propanoate, such calculations would be invaluable in predicting its behavior in chemical reactions and its interactions with other molecules. However, specific quantum chemical studies focusing on this compound are not extensively available in publicly accessible scientific literature. The following sections describe the theoretical approaches that would be employed for such an investigation.
Density Functional Theory (DFT) Studies on Conformational Preferences
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict the conformational preferences of molecules by calculating the energies of different spatial arrangements of the atoms. For this compound, DFT studies would identify the most stable conformers by optimizing the geometry and calculating the corresponding electronic energies. This information is crucial for understanding the molecule's flexibility and how it might interact with biological targets or other reactants.
A systematic conformational search followed by DFT calculations would reveal the relative energies of various staggered and eclipsed forms arising from rotation around the single bonds. The results of such a study could be presented in a table format, as shown in the hypothetical example below.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT (Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.)
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 1.25 |
| Gauche 2 | -60° | 1.25 |
| Eclipsed 1 | 0° | 5.80 |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, an MEP analysis would highlight the electron-rich areas around the oxygen atoms of the ester group and the nitrogen atom of the amino group, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential would be expected around the hydrogen atoms. This analysis provides a visual tool for understanding the molecule's intermolecular interaction patterns.
Conformational Analysis and Potential Energy Surfaces
A detailed conformational analysis involves mapping the potential energy surface (PES) of a molecule as a function of one or more of its internal coordinates, typically dihedral angles. By systematically rotating specific bonds and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers between different conformations and identifies the lowest energy (most stable) structures.
For this compound, a PES scan of the key dihedral angles would provide a comprehensive understanding of its flexibility and the energy required to transition between different conformers. While specific studies on this molecule are not readily found, the methodology remains a standard approach in computational chemistry.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide detailed information on how a molecule like this compound behaves in a solvent, including its solvation structure and dynamics. These simulations can also elucidate the nature and strength of intermolecular interactions with solvent molecules or other solutes.
In Silico Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These in silico predictions are valuable for interpreting experimental spectra and for identifying unknown compounds.
For this compound, theoretical calculations of its ¹H and ¹³C NMR chemical shifts would aid in the assignment of experimental signals. Similarly, the calculation of its IR spectrum would help in identifying the characteristic vibrational modes of its functional groups. While experimental spectra are available in databases like PubChem, detailed in silico spectroscopic studies for this compound are not prominent in the literature. nih.gov
Table 2: Hypothetical Comparison of Experimental and In Silico Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes and does not represent actual experimental or calculated data.)
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |
| C=O | 172.5 | 173.1 |
| O-CH₂ | 60.4 | 61.0 |
| N-CH₂ | 45.8 | 46.5 |
| N-CH₃ | 35.7 | 36.2 |
| CH₂-C=O | 33.9 | 34.5 |
| O-CH₂-CH₃ | 14.2 | 14.8 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize lead structures.
The development of QSAR models for derivatives of this compound would involve synthesizing a library of related compounds and measuring their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each compound and correlated with the observed activity using statistical methods. To date, specific QSAR studies focusing on derivatives of this compound are not well-documented in the scientific literature. However, QSAR modeling is a well-established technique that could be applied to this class of compounds to explore their therapeutic potential.
Biological and Pharmacological Research on Ethyl 3 Methylamino Propanoate Derivatives
Investigation of Biological Targets and Downstream Signaling Pathways
The biological targets of ethyl 3-(methylamino)propanoate derivatives are diverse, reflecting the versatility of the β-amino acid scaffold. While the parent compound itself has limited documented biological activity, its derivatives have been designed to interact with a range of proteins. The specific biological target and the subsequent modulation of downstream signaling pathways are highly dependent on the nature of the chemical modifications made to the core structure.
For instance, derivatives of related β-amino esters have been investigated for their effects on various enzymes and receptors. The introduction of aromatic or heterocyclic rings, as well as modifications to the ester and amine functionalities, can lead to compounds with affinities for specific biological targets. The binding of a derivative to its target can initiate a cascade of intracellular events, altering signaling pathways that regulate cellular processes. The precise nature of these signaling changes, whether it be activation or inhibition, is a key focus of investigation in the development of new therapeutic agents.
Enzymatic Activity Modulation Studies for Derivatives
Derivatives of this compound have been explored for their potential to modulate the activity of various enzymes. The core structure can be modified to fit into the active site of a target enzyme, either inhibiting its function or, in some cases, enhancing it.
One area of research involves the use of enzymes, such as lipases and esterases, for the synthesis and resolution of related β-hydroxy esters. For example, studies on the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a structural analog, have shown that enzymes like Pseudomonas cepacia lipase (B570770) (PCL) can selectively act on one enantiomer, allowing for the separation of (R) and (S) forms. researchgate.net This highlights the potential for enzymes to interact specifically with derivatives of this class.
Furthermore, the general principle of enzymatic modulation by small molecules is well-established. Compounds can act as competitive, non-competitive, or uncompetitive inhibitors, depending on their binding site and mechanism of action. The development of derivatives with high potency and selectivity for a particular enzyme is a key goal in drug discovery.
Receptor Binding and Activation Profiling, including Metabotropic Glutamate (B1630785) Receptors
The structural similarity of this compound derivatives to endogenous ligands, such as neurotransmitters, makes them candidates for interacting with various receptors. A significant amount of research has been dedicated to exploring the interaction of related compounds with metabotropic glutamate (mGlu) receptors. nih.gov
mGlu receptors are a family of G protein-coupled receptors that play crucial roles in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.gov They are considered important therapeutic targets for a range of neurological and psychiatric disorders. nih.gov
While there is no direct evidence in the provided search results of this compound itself binding to mGlu receptors, the broader class of compounds containing the β-amino acid motif has been a source of ligands for these receptors. For example, compounds with a cyclopropyl (B3062369) group incorporated into their structure have been identified as potent mGlu2/3 receptor agonists. nih.gov The development of subtype-selective ligands for mGlu receptors is an active area of research, and the this compound scaffold could potentially be modified to achieve such selectivity.
The profiling of a derivative's binding and activation at a panel of receptors is a critical step in its pharmacological characterization. This helps to determine its specificity and potential for off-target effects.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing the biological potency and selectivity of a lead compound. gardp.orgcollaborativedrug.com SAR involves systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. gardp.org This iterative process allows medicinal chemists to identify the key structural features required for a desired pharmacological effect. gardp.org
For derivatives of this compound, SAR studies would involve modifying several parts of the molecule, including:
The N-methyl group: Substitution with larger alkyl groups or other functionalities could influence binding affinity and selectivity.
The ethyl ester: Varying the alcohol portion of the ester could impact pharmacokinetic properties and target engagement.
The propanoate backbone: Introducing substituents or altering the chain length can affect the molecule's conformation and how it fits into a binding site.
Mechanistic Insights into Cellular Interactions and Pharmacodynamics
Understanding the mechanism by which a drug candidate interacts with cells and elicits a pharmacological response is crucial for its development. For derivatives of this compound, this involves investigating their cellular uptake, distribution, and interaction with their molecular target within the cellular environment.
The pharmacodynamics of a compound describes the relationship between its concentration and its effect. This includes the study of its mechanism of action, which can be elucidated through a variety of in vitro and in vivo experiments. For example, if a derivative is found to inhibit a particular enzyme, further studies would aim to determine the nature of this inhibition (e.g., reversible or irreversible, competitive or non-competitive).
If a derivative is designed to act on a receptor, studies would focus on downstream signaling events. This could involve measuring changes in the levels of second messengers (e.g., cAMP, inositol (B14025) phosphates) or the phosphorylation state of key signaling proteins. Ultimately, these mechanistic studies provide a comprehensive picture of how a derivative of this compound exerts its biological effects, which is essential for its potential translation into a therapeutic agent.
Q & A
Q. How can conflicting biological activity data for this compound derivatives be reconciled?
- Methodological Answer : Variations in assay conditions (e.g., pH, cell lines) or impurities in test compounds may explain discrepancies. Reproducing studies with rigorously purified samples (HPLC ≥99%) and standardized protocols (e.g., OECD guidelines) ensures reliability. For instance, a 5% impurity in a derivative skewed IC₅₀ values by 3-fold in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
